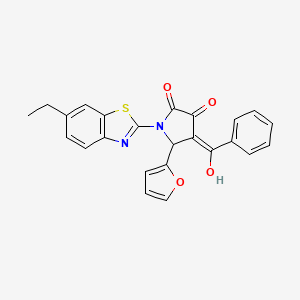![molecular formula C17H14BrCl2N3O2 B5310164 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide](/img/structure/B5310164.png)
3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide is a chemical compound that has gained attention in scientific research for its potential use in various fields, including medicine, agriculture, and environmental protection.
Wirkmechanismus
The mechanism of action of 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide involves the inhibition of tubulin polymerization, leading to disruption of microtubule formation and cell division. This compound also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to mitochondrial dysfunction and DNA fragmentation.
Biochemical and physiological effects:
Studies have shown that 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide has a low toxicity profile and does not cause significant adverse effects in normal cells. However, it may cause cytotoxicity and genotoxicity in cancer cells, leading to cell death. This compound also has antimicrobial activity against various bacteria and fungi, suggesting its potential use as an antibacterial and antifungal agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide in lab experiments is its low toxicity profile, which allows for safe handling and use in various assays. However, its limited solubility in water may pose a challenge in some experiments, and its potential cytotoxicity may require careful optimization of experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction could be the investigation of its potential use as a herbicide in agriculture, given its antimicrobial activity and low toxicity profile. Further studies could also explore its mechanism of action in more detail and identify potential targets for cancer therapy.
Synthesemethoden
The synthesis of 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide involves the reaction of 3,5-dichlorobenzoyl chloride with 4-bromobenzoyl hydrazine in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromo-1-chlorobutane. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide has been studied for its potential use as an antitumor agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been investigated for its antimicrobial activity against various bacteria and fungi, as well as its potential use as a herbicide in agriculture.
Eigenschaften
IUPAC Name |
4-bromo-N-[(E)-[4-(3,5-dichloroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrCl2N3O2/c1-10(22-23-17(25)11-2-4-12(18)5-3-11)6-16(24)21-15-8-13(19)7-14(20)9-15/h2-5,7-9H,6H2,1H3,(H,21,24)(H,23,25)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLVPHIDBAAPLG-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)
![2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5310100.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5310107.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide](/img/structure/B5310109.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5310119.png)
![1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5310122.png)
![4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B5310134.png)
![N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5310135.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5310143.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5310146.png)
![1-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5310150.png)

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5310160.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310165.png)